molecular formula C14H9Br3N2O2 B6042599 4-bromo-N'-(3,5-dibromo-2-hydroxybenzylidene)benzohydrazide

4-bromo-N'-(3,5-dibromo-2-hydroxybenzylidene)benzohydrazide

Cat. No.: B6042599
M. Wt: 476.94 g/mol
InChI Key: QERLWOMVFDBAFP-WSVATBPTSA-N
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Description

4-Bromo-N'-(3,5-dibromo-2-hydroxybenzylidene)benzohydrazide (hereafter referred to by its common research identifier D13) is a polyhalogenated acylhydrazone derivative with a Schiff base structure. It is synthesized via condensation of 3,5-dibromo-2-hydroxybenzaldehyde with 4-bromobenzohydrazide. D13 exhibits a planar molecular geometry stabilized by intramolecular hydrogen bonding between the phenolic hydroxyl group and the imine nitrogen (O–H⋯N: 1.88 Å, angle = 143.6°) . This structural feature enhances its stability and biological activity.

D13 has garnered significant attention as a potent antifungal agent, particularly against Sporothrix brasiliensis, a pathogenic fungus causing sporotrichosis. In vitro studies demonstrate its fungicidal activity against both planktonic cells and biofilms, with minimal toxicity in mammalian cells (IC₅₀ > 64 µg/mL) . In vivo efficacy was confirmed in a murine model, and a veterinary clinical trial showed that D13 combined with itraconazole (ITC) resolved refractory sporotrichosis in cats . Its mechanism involves disrupting fungal sphingolipid biosynthesis, leading to toxic sphingolipid accumulation and mitochondrial damage .

Properties

IUPAC Name

4-bromo-N-[(Z)-(3,5-dibromo-2-hydroxyphenyl)methylideneamino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9Br3N2O2/c15-10-3-1-8(2-4-10)14(21)19-18-7-9-5-11(16)6-12(17)13(9)20/h1-7,20H,(H,19,21)/b18-7-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QERLWOMVFDBAFP-WSVATBPTSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)NN=CC2=C(C(=CC(=C2)Br)Br)O)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1C(=O)N/N=C\C2=C(C(=CC(=C2)Br)Br)O)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9Br3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

476.94 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-bromo-N'-(3,5-dibromo-2-hydroxybenzylidene)benzohydrazide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, including antimicrobial, anticancer, and anti-inflammatory properties, supported by various research findings and case studies.

Chemical Structure and Properties

The compound has the following molecular formula: C14H10Br3N2OC_{14}H_{10}Br_3N_2O. Its structure features multiple bromine atoms and a hydroxyl group, which are crucial for its biological activity. The presence of these functional groups can influence the compound's interaction with biological targets.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies on related hydrazones have demonstrated effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity Comparison

Compound NameMIC (µg/mL)Target Organisms
4-bromo-N'-(3,5-dibromo-2-hydroxybenzylidene)TBDS. aureus, E. coli
2,4-dibromo-N′-(5-bromo-2-hydroxybenzylidene)<64Multiple bacterial strains
Benzothiazole Hydrazones<50Plasmodium falciparum

The minimum inhibitory concentration (MIC) values suggest that these compounds can effectively inhibit bacterial growth at low concentrations .

Anticancer Activity

The anticancer potential of benzohydrazide derivatives has been explored in various studies. Compounds with similar structures have shown promise in inhibiting cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest.

Case Study:
A study evaluating the cytotoxic effects of related hydrazones on human cancer cell lines indicated that certain derivatives exhibited IC50 values in the micromolar range. The mechanism was attributed to the formation of reactive intermediates that interact with cellular macromolecules .

The biological activity of this compound is hypothesized to involve several mechanisms:

  • Enzyme Inhibition: The compound may inhibit key enzymes involved in metabolic pathways of pathogens or cancer cells.
  • Reactive Oxygen Species (ROS) Generation: It can induce oxidative stress leading to cell death.
  • DNA Interaction: The hydrazone moiety may interact with DNA, disrupting replication and transcription processes.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies highlight that the presence of bromine atoms and hydroxyl groups significantly enhances biological activity. Modifications to these functional groups can lead to variations in potency and selectivity towards specific biological targets.

Table 2: Structure-Activity Relationship Insights

ModificationEffect on Activity
Addition of hydroxyl groupIncreased solubility and activity
Variation in bromine substitutionAltered potency against specific targets

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Several studies have highlighted the antimicrobial properties of compounds related to 4-bromo-N'-(3,5-dibromo-2-hydroxybenzylidene)benzohydrazide. Research indicates that derivatives of benzohydrazides exhibit significant antibacterial and antifungal activities. For instance, compounds synthesized from similar structures have shown efficacy against various bacterial strains such as Staphylococcus aureus and Escherichia coli .

Anticancer Properties
The compound's structural features suggest potential anticancer activity. Studies have demonstrated that hydrazone derivatives can induce apoptosis in cancer cells. The introduction of bromine atoms in the structure may enhance the interaction with biological targets, thereby increasing cytotoxicity against cancer cell lines .

Case Study: Synthesis and Testing
A notable case study involved synthesizing a series of hydrazones from substituted benzaldehydes and testing their cytotoxic effects on human cancer cell lines. The results indicated that certain derivatives of benzohydrazides exhibited IC50 values in the low micromolar range, suggesting promising anticancer activity .

Materials Science

Polymeric Applications
this compound can be utilized as a building block for polymer synthesis. Its functional groups allow for cross-linking reactions that can lead to the formation of thermosetting polymers with enhanced thermal stability and mechanical properties .

Nanocomposite Formation
The compound has potential applications in creating nanocomposites. By integrating it into a polymer matrix, researchers have been able to enhance the electrical conductivity and thermal stability of the resulting materials. This is particularly useful in electronic applications where material performance is critical .

Biochemical Probes

Enzyme Inhibition Studies
The compound's ability to form stable complexes with metal ions makes it an interesting candidate for enzyme inhibition studies. Research suggests that similar hydrazone compounds can inhibit metalloproteins by chelating metal ions essential for enzyme activity .

Fluorescent Probes
Due to its unique structural characteristics, derivatives of this compound can be developed into fluorescent probes for biological imaging. These probes can facilitate the visualization of cellular processes in real-time, providing insights into cellular dynamics and interactions .

Data Table: Summary of Applications

Application AreaSpecific Use CaseReferences
Medicinal ChemistryAntimicrobial activity against bacteria
Anticancer properties via apoptosis induction
Materials ScienceSynthesis of thermosetting polymers
Creation of nanocomposites
Biochemical ProbesEnzyme inhibition studies
Development of fluorescent probes

Chemical Reactions Analysis

Coordination Chemistry and Metal Complexation

The compound’s hydrazone moiety acts as a tridentate ligand, coordinating metals via the carbonyl oxygen, imine nitrogen, and phenolic oxygen. Reported complexes include:

Metal Ion Coordination Geometry Application Reference
Cu(II)Square planarAntifungal agents
Zn(II)TetrahedralLuminescent materials
Fe(III)OctahedralCatalytic oxidation studies

Key Reactions :

  • Proton dissociation : The phenolic –OH and hydrazonic –NH groups deprotonate to form anionic ligands .

  • Chelation : Metal binding reduces the ligand’s planarity, altering electronic properties (e.g., bathochromic shifts in UV-Vis spectra) .

Biological Interactions and Antifungal Activity

The compound (designated D13 in pharmacological studies) exhibits potent antifungal activity against Sporothrix brasiliensis:

Property Value Reference
MIC (planktonic cells)0.25–0.5 μg/mL
Biofilm eradication>90% at 4× MIC
Synergy with itraconazoleFICI ≤0.5 (additive effect)

Mechanism :

  • Disruption of fungal membrane integrity via lipophilic Br substituents .

  • Inhibition of ergosterol biosynthesis pathways (proposed) .

Reactivity Under Acidic and Basic Conditions

  • Acidic hydrolysis : The hydrazone bond (–N=N–) cleaves in concentrated HCl, regenerating the aldehyde and hydrazide precursors .

  • Base stability : Resists hydrolysis in NaOH (pH < 12), but deprotonation enhances solubility in polar solvents .

Intermolecular Interactions in Solid State

X-ray diffraction reveals extensive hydrogen-bonding networks:

Interaction Type Distance (Å) Angle (°) Role
O–H⋯O (intermolecular)2.712–2.815161–172Layer formation parallel to bc plane
N–H⋯O (intermolecular)2.891158Stabilizes crystal packing
Br⋯Br halogen bonds3.452Contributes to lattice energy

Derivatization and Functional Analogues

Modifying the aldehyde or hydrazide component alters bioactivity:

Analogue Biological Activity Reference
3,5-Dichloro-2-hydroxy variantReduced antifungal potency
4-Hydroxybenzohydrazide derivativeEnhanced metal chelation capacity
Methoxy-substituted variantImproved solubility

Comparison with Similar Compounds

Acylhydrazones and benzohydrazides share structural motifs but differ in substituents, which critically influence their biological activity, crystallinity, and pharmacokinetics. Below is a detailed comparison of D13 with structurally analogous compounds:

Structural Analogues with Halogen Substituents
Compound Name Substituents MIC (µg/mL) Selectivity Index (SI) Key Features
D13 3,5-dibromo-2-hydroxybenzylidene + 4-bromo 0.5–2.0 (vs. Sporothrix) >64 Planar structure with O–H⋯N bond; potent biofilm disruption
4-Chloro-N'-(3,5-dibromo-2-hydroxybenzylidene)benzohydrazide 3,5-dibromo-2-hydroxybenzylidene + 4-chloro 4.0–8.0 Not reported Reduced activity due to lower electronegativity of Cl vs. Br; monoclinic crystal system (C2/c)
3-Methoxy-N'-(3,5-dibromo-2-hydroxybenzylidene)benzohydrazide 3,5-dibromo-2-hydroxybenzylidene + 3-methoxy 8.0–16.0 ~10 Methoxy group reduces antifungal potency but improves solubility in methanol solvates
4-Bromo-N'-(4-hydroxy-3,5-dimethoxybenzylidene)benzohydrazide 4-hydroxy-3,5-dimethoxybenzylidene + 4-bromo >32 Low Dimethoxy groups hinder membrane penetration; weak antifungal activity

Key Observations :

  • Halogen Effects : Bromine substituents enhance antifungal activity due to increased lipophilicity and electronegativity, facilitating membrane interaction .
  • Hydrogen Bonding: D13’s intramolecular O–H⋯N bond stabilizes its planar conformation, a feature absent in non-hydroxylated analogues like 4-chloro derivatives .
Crystallographic and Physicochemical Properties
Property D13 4-Chloro Analogue 3-Methoxy Derivative
Crystal System Monoclinic (P21/c) Monoclinic (C2/c) Triclinic (P-1)
Solubility Low in water; soluble in DMSO Moderate in methanol High in methanol
Hydrogen Bonds Intramolecular O–H⋯N Intermolecular N–H⋯O only Intermolecular O–H⋯O and N–H⋯O

Structural Insights :

  • D13’s co-planar aromatic rings and intramolecular hydrogen bonding contribute to its rigid structure, enhancing stability under physiological conditions .
  • Chloro and methoxy analogues exhibit less rigidity due to weaker intermolecular interactions, correlating with reduced antifungal efficacy .

Preparation Methods

Crystal Data

ParameterValue
FormulaC₁₄H₉Br₃N₂O₂·CH₄O
Crystal SystemMonoclinic
Space GroupP2₁/c
Dihedral Angle5.5° (between benzene rings)
Hydrogen BondsO–H⋯N (intramolecular), N–H⋯O, O–H⋯O (intermolecular)

Hydrogen-Bonding Network

  • Intramolecular : O–H⋯N bond (2.58 Å) stabilizes the keto-amine tautomer.

  • Intermolecular : Methanol bridges adjacent molecules via N–H⋯O (2.89 Å) and O–H⋯O (2.72 Å) bonds, forming layered structures.

Optimization and Yield Considerations

Solvent Effects

  • Methanol : Preferred for its polarity, which facilitates proton transfer and crystallization.

  • Ethanol : Alternative solvent, though slower evaporation rates reduce crystal quality.

Catalytic Additives

  • Acetic Acid : Accelerates imine formation by protonating the carbonyl oxygen.

  • No Catalyst : Reactions proceed efficiently due to the electron-withdrawing bromine groups enhancing aldehyde reactivity.

Yield Data

While explicit yields are unreported, analogous Schiff base syntheses achieve 70–85% yields under similar conditions.

Applications and Derivatives

Biological Activity

Schiff bases derived from 3,5-dibromo-2-hydroxybenzaldehyde exhibit antifungal and herbicidal properties. For example:

  • Herbicidal Derivatives : O-(2,4-Dinitrophenyl)-4-hydroxy-3,5-dibromo-benzaldoxime, synthesized from the title compound, shows potent activity.

  • Antifungal Agents : Acylhydrazones with 3,5-dibromophenyl groups inhibit fungal CYP51 enzymes (IC₅₀ = 5.8 μM).

Coordination Chemistry

The compound’s phenolic oxygen and imine nitrogen serve as donor sites for metal coordination, forming complexes with Cu(II) and Zn(II).

Comparative Analysis of Methods

MethodAdvantagesLimitations
Reflux in MethanolHigh-purity crystals, short reaction timeRequires slow evaporation
Acetic Acid CatalysisFaster kineticsMay require additional purification
Industrial-ScaleCost-effective, continuous processingSpecialized equipment needed

Q & A

Q. What are the established synthetic routes for 4-bromo-N'-(3,5-dibromo-2-hydroxybenzylidene)benzohydrazide, and how are intermediates characterized?

The compound is synthesized via condensation of 2-fluorobenzohydrazide (or analogous precursors) with halogenated aldehydes, such as 3,5-dibromo-2-hydroxybenzaldehyde. Key steps include refluxing in ethanol under acidic conditions and purification via recrystallization . Intermediates are characterized using:

  • Elemental analysis for empirical formula validation.
  • Infrared (IR) spectroscopy to confirm hydrazone bond formation (C=N stretch at ~1600 cm⁻¹) and hydroxyl groups (broad peak ~3400 cm⁻¹) .
  • Single-crystal X-ray diffraction (CCDC 869274, 869275) to resolve molecular geometry and intermolecular interactions .

Q. Which spectroscopic and crystallographic methods are critical for validating the structure of this compound?

  • X-ray crystallography provides bond lengths (e.g., C-N: 1.28–1.32 Å) and dihedral angles, confirming planarity of the hydrazone backbone .
  • ¹H/¹³C NMR identifies substituent effects: aromatic protons appear at δ 6.8–8.2 ppm, while the azomethine proton (HC=N) resonates near δ 8.5 ppm .
  • UV-Vis spectroscopy detects π→π* and n→π* transitions (~300–400 nm), useful for monitoring electronic changes during derivatization .

Advanced Research Questions

Q. How do bromo substituents influence the antibacterial activity of this hydrazone derivative compared to fluoro or chloro analogs?

Bromine’s electronegativity and van der Waals radius enhance lipophilicity and membrane penetration, increasing activity against Staphylococcus aureus (MIC: 12.5 µg/mL) compared to fluoro analogs (MIC: 25 µg/mL) . Structure-activity relationships (SAR) suggest:

  • Ortho-hydroxy groups enable metal chelation, potentiating microbial enzyme inhibition.
  • Para-bromo on the benzohydrazide moiety improves steric fit in bacterial target sites .
  • Crystallographic data (e.g., CCDC 2032776) reveal halogen bonding with protein residues .

Q. What role do hydrogen-bonding networks and crystal packing play in stabilizing this compound’s solid-state structure?

  • Intramolecular O-H⋯N hydrogen bonds (2.58–2.67 Å) stabilize the enol-imine tautomer .
  • Intermolecular Br⋯π interactions (3.45 Å) and C-H⋯O bonds contribute to layered crystal packing, as shown in monoclinic systems (P2₁/c, a = 20.387 Å, β = 94.32°) .
  • Lattice energy calculations (DFT) correlate packing efficiency with thermal stability (decomposition >250°C) .

Q. How can factorial design optimize reaction conditions for synthesizing this compound with high yield and purity?

A 2³ factorial design evaluates variables:

  • Solvent polarity (ethanol vs. DMF): Ethanol favors Schiff base formation (yield: 78% vs. 65% in DMF).
  • Catalyst concentration (HCl: 0.1–0.5 M): 0.3 M maximizes yield (82%) without side-product formation.
  • Reaction time (4–8 hrs): 6 hrs balances completion and degradation . Response surface methodology (RSM) further refines temperature (70–90°C) and molar ratios (1:1.2 aldehyde:hydrazide) .

Q. What mechanistic insights explain its antimicrobial activity, and how are these evaluated experimentally?

  • Enzyme inhibition assays : IC₅₀ values against E. coli dihydrofolate reductase (DHFR) (~15 µM) suggest competitive inhibition via hydrazone-metal coordination (e.g., Fe²⁺, Zn²⁺) .
  • Molecular docking (PDB: 4BE) reveals binding to the DHFR active site (ΔG = −9.2 kcal/mol), with Br groups forming hydrophobic contacts with Val31 and Ala97 .
  • Reactive oxygen species (ROS) assays (DCFH-DA probe) confirm ROS induction (2.5-fold increase vs. control) in C. albicans .

Q. How do computational methods like DFT and molecular dynamics (MD) predict its reactivity and stability in biological systems?

  • DFT calculations (B3LYP/6-31G*) optimize ground-state geometry, revealing a HOMO-LUMO gap of 3.8 eV, indicative of moderate redox activity .
  • MD simulations (CHARMM36) in lipid bilayers show rapid membrane penetration (t₁/₂ = 12 ns) due to bromine’s hydrophobicity .
  • ADMET predictions (SwissADME) highlight moderate bioavailability (LogP = 2.1) but potential hepatotoxicity (CYP3A4 inhibition) .

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